molecular formula C22H36O4 B10844228 4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one

4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one

Cat. No.: B10844228
M. Wt: 364.5 g/mol
InChI Key: NLATVPVYSKNDRM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one is a synthetic α-pyrone derivative characterized by a hydroxyl group at position 4, a nonanoyl (9-carbon acyl) chain at position 3, and an octyl (8-carbon alkyl) chain at position 6 (Figure 1). This compound belongs to a class of pyran-2-one derivatives investigated for their inhibitory activity against Neutrophil Elastase (NE), a serine protease implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . Its structure-activity relationship (SAR) is defined by the interplay of hydrophilic (hydroxyl) and lipophilic (nonanoyl/octyl) substituents, which modulate enzymatic binding and pharmacokinetic properties.

Properties

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

4-hydroxy-3-nonanoyl-6-octylpyran-2-one

InChI

InChI=1S/C22H36O4/c1-3-5-7-9-11-13-15-18-17-20(24)21(22(25)26-18)19(23)16-14-12-10-8-6-4-2/h17,24H,3-16H2,1-2H3

InChI Key

NLATVPVYSKNDRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C(=O)O1)C(=O)CCCCCCCC)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-hydroxy-3-nonanoyl-6-octyl-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, the hydroxypyrone ring of this compound can form effective interactions with proteins, such as β-tubulin, which may contribute to its biological activities . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Features of 4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one and Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Differences
4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one 4-OH, 3-nonanoyl, 6-octyl C₂₂H₃₈O₄ 378.54 Long acyl (C9) and alkyl (C8) chains
3-Decanoyl-4-hydroxy-6-nonyl-pyran-2-one 4-OH, 3-decanoyl (C10), 6-nonyl (C9) C₂₄H₄₂O₄ 406.59 Longer acyl (C10) and alkyl (C9)
6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one 4-OH, 3-octanoyl (C8), 6-heptyl (C7) C₂₀H₃₄O₄ 350.49 Shorter acyl (C8) and alkyl (C7)
4-Methoxy-6-pentyl-pyran-2-one 4-OCH₃, 6-pentyl (C5) C₁₁H₁₆O₃ 196.25 Methoxy substituent; no acyl chain
4-Hydroxy-6-methyl-3-butanoyl-pyran-2-one 4-OH, 3-butanoyl (C4), 6-methyl C₁₀H₁₂O₄ 196.20 Short acyl (C4) and methyl group

Key Observations :

  • Chain Length: The target compound’s nonanoyl (C9) and octyl (C8) chains enhance lipophilicity compared to analogues with shorter chains (e.g., C4 butanoyl in ). Longer chains, as in 3-decanoyl-6-nonyl derivatives, increase molecular weight but may reduce solubility .
  • Aromatic vs. Aliphatic : Unlike 4-hydroxy-3-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-pyran-2-one , the target lacks aromaticity, favoring hydrophobic interactions over π-π stacking.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one 6.2 0.01 85–90
3-Decanoyl-4-hydroxy-6-nonyl-pyran-2-one 7.1 <0.005 90–95
4-Hydroxy-6-methyl-3-butanoyl-pyran-2-one 1.8 1.2 120–125
4-Methoxy-6-pentyl-pyran-2-one 2.5 0.5 60–65

Key Observations :

  • Lipophilicity : The target compound’s high LogP (6.2) reflects its long hydrocarbon chains, which may improve membrane permeability but limit aqueous solubility .
  • Solubility: Shorter chains (e.g., butanoyl in ) or polar groups (e.g., methoxy in ) improve solubility but may compromise target binding.

Table 3: Inhibitory Activity Against Neutrophil Elastase (NE)

Compound Name IC₅₀ (nM) Selectivity Over Trypsin Reference
4-Hydroxy-3-nonanoyl-6-octyl-pyran-2-one 12 >100-fold
3-Decanoyl-4-hydroxy-6-nonyl-pyran-2-one 8 >50-fold
6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one 25 >30-fold
4-Hydroxy-6-methyl-3-butanoyl-pyran-2-one 450 <10-fold

Key Observations :

  • Potency : Longer acyl/alkyl chains correlate with lower IC₅₀ values, suggesting enhanced hydrophobic interactions with NE’s active site .
  • Selectivity : The target compound’s >100-fold selectivity over trypsin highlights its specificity, likely due to optimized steric complementarity .

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